molecular formula C28H32N2O4S B4190799 N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE

N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4190799
M. Wt: 492.6 g/mol
InChI Key: URGRGDYUHCCOEA-UHFFFAOYSA-N
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Description

N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a piperidine ring, a benzyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common route starts with the preparation of 4-benzylpiperidine, which is then reacted with benzyl chloride to form N-benzyl-4-benzylpiperidine. This intermediate is further reacted with 3-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl groups can yield benzaldehyde or benzoic acid, while reduction of the sulfonamide group can yield corresponding amines .

Scientific Research Applications

N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both the piperidine ring and the sulfonamide group, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-benzyl-4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4S/c1-22-18-26(35(32,33)29-20-25-10-6-3-7-11-25)12-13-27(22)34-21-28(31)30-16-14-24(15-17-30)19-23-8-4-2-5-9-23/h2-13,18,24,29H,14-17,19-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGRGDYUHCCOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
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N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
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N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
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N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-BENZYL-4-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHOXY]-3-METHYLBENZENE-1-SULFONAMIDE

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